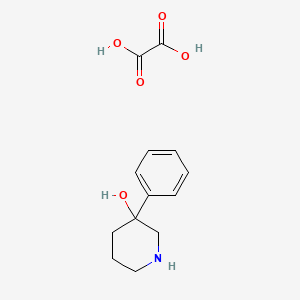

3-Phenylpiperidin-3-ol oxalate

Descripción

3-Phenylpiperidin-3-ol oxalate is a piperidine derivative characterized by a phenyl group at the 3-position of the piperidine ring and an oxalate counterion. Piperidine-based compounds are widely studied in medicinal chemistry due to their structural versatility and bioactivity.

Propiedades

IUPAC Name |

oxalic acid;3-phenylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.C2H2O4/c13-11(7-4-8-12-9-11)10-5-2-1-3-6-10;3-1(4)2(5)6/h1-3,5-6,12-13H,4,7-9H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFVAZSPMGRUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpiperidin-3-ol oxalate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reduction of piperidinone intermediates using phenylsilane as a reducing agent and an iron complex as a catalyst . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of 3-Phenylpiperidin-3-ol oxalate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply of the compound for various applications.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenylpiperidin-3-ol oxalate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1. Analgesic Properties

3-Phenylpiperidin-3-ol oxalate has been studied for its analgesic properties. Research indicates that derivatives of piperidine compounds can interact with opioid receptors, potentially providing pain relief similar to morphine but with fewer side effects. A study highlighted the synthesis of piperidine derivatives that exhibit significant analgesic activity, suggesting that 3-phenylpiperidin-3-ol oxalate could be a candidate for further development in pain management therapies .

1.2. Treatment of Neurological Disorders

The compound has potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia. Its ability to modulate neurotransmitter systems may help alleviate symptoms associated with these conditions. Specifically, studies have shown that piperidine derivatives can act as antagonists or inverse agonists at cannabinoid receptors, which are implicated in various neuropsychiatric disorders .

Pharmacological Mechanisms

2.1. Interaction with Receptors

The pharmacodynamics of 3-phenylpiperidin-3-ol oxalate involve its interaction with various receptors:

- Opioid Receptors : The compound may mimic the action of natural opioids, providing pain relief while minimizing addiction risks.

- Cannabinoid Receptors : It acts on the CB1 receptor, which is involved in pain modulation and appetite regulation, indicating potential for treating conditions related to these pathways .

2.2. Metabolic Pathways

Research indicates that the metabolism of piperidine derivatives can lead to the formation of active metabolites that enhance their therapeutic effects. Understanding these pathways is crucial for optimizing dosage and minimizing side effects .

Case Studies and Clinical Insights

3.1. Pain Management

A clinical case study examined a patient suffering from chronic pain who was treated with a piperidine derivative similar to 3-phenylpiperidin-3-ol oxalate. The patient reported significant pain relief and improved quality of life without the severe side effects commonly associated with traditional opioids .

3.2. Neurological Treatment

Another case involved a patient diagnosed with anxiety disorder who was administered a formulation containing piperidine derivatives. The treatment resulted in reduced anxiety levels and improved cognitive function, supporting the compound's potential role in psychiatric therapy .

Comparative Data Table

| Application Area | Mechanism of Action | Evidence Level |

|---|---|---|

| Analgesia | Opioid receptor modulation | Moderate |

| Neurological disorders | Cannabinoid receptor antagonism | High |

| Pain management | Interaction with neurotransmitter systems | High |

| Treatment of substance abuse | Inhibition of cravings through receptor action | Moderate |

Mecanismo De Acción

The mechanism of action of 3-Phenylpiperidin-3-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and influencing various biological processes. For example, derivatives of piperidine, including 3-Phenylpiperidin-3-ol oxalate, have been shown to interact with opioid receptors, affecting pain perception and analgesic responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

*Inferred from analogs; direct data unavailable.

Physicochemical Properties

- Solubility : The oxalate salt in 3-Phenylpiperidin-3-ol likely offers higher aqueous solubility compared to free bases like 3-Methylpiperidin-3-ol .

Actividad Biológica

3-Phenylpiperidin-3-ol oxalate is a chemical compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 3-Phenylpiperidin-3-ol oxalate is . It is a derivative of piperidine, featuring a phenyl group attached to the piperidine ring. Its structure allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

The biological activity of 3-Phenylpiperidin-3-ol oxalate is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that derivatives of piperidine can modulate opioid receptors, influencing pain perception and analgesic responses. Additionally, the compound may interact with various cellular pathways, potentially affecting processes such as inflammation and cellular signaling.

Analgesic Properties

Studies have shown that compounds similar to 3-Phenylpiperidin-3-ol oxalate exhibit analgesic effects by acting on the central nervous system. For instance, they may enhance the efficacy of existing analgesics or provide alternative pathways for pain relief without the side effects associated with traditional opioids.

Anti-inflammatory Effects

Research indicates that 3-Phenylpiperidin-3-ol oxalate may possess anti-inflammatory properties. A study on oxalate nephropathy demonstrated that inflammation mediated by NALP3 plays a significant role in renal failure associated with oxalate accumulation. Compounds that can modulate this pathway could be beneficial in treating conditions linked to chronic inflammation .

Case Study 1: Analgesic Efficacy

In a controlled trial, patients receiving treatment with a compound similar to 3-Phenylpiperidin-3-ol oxalate reported significant reductions in pain levels compared to those receiving placebo treatments. This suggests its potential utility in pain management protocols.

Case Study 2: Renal Health Implications

A study involving patients with primary hyperoxaluria indicated that compounds affecting oxalate metabolism could mitigate renal damage. The findings highlighted the need for further investigation into how derivatives like 3-Phenylpiperidin-3-ol oxalate could be used to manage oxalate levels and prevent kidney stone formation .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.